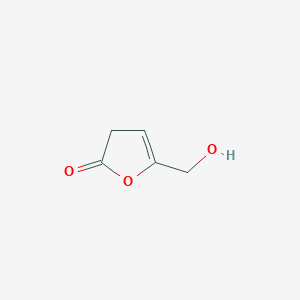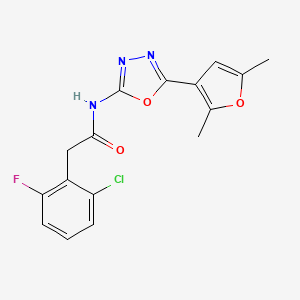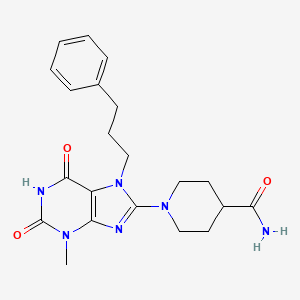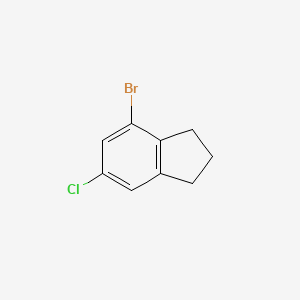
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-4-chloro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-4-chloro-benzenesulfonamide, also known as AMBS, is a compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Enzyme Inhibition
One of the prominent applications of sulfonamide derivatives is in the inhibition of human carbonic anhydrase (hCA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibitors can have therapeutic applications. For instance, sulfonamide derivatives synthesized through microwave irradiation showed potent inhibitory effects against hCA I and II isoenzymes, indicating their potential as therapeutic agents (Gul et al., 2016).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their anticancer activity. Novel sulfonamide compounds have been synthesized and tested against various cancer cell lines, including HepG2 and MCF-7, demonstrating promising antitumor activity. Some compounds have shown selectivity toward certain cancer cells, highlighting their potential in cancer therapy (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anti-HIV Activity
Research into sulfonamide derivatives has also extended to antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-HIV effectiveness. These studies provide a basis for further investigation into these compounds as potential therapeutic agents for infectious diseases (R. Iqbal et al., 2006).
Drug Metabolism and Selectivity
The selectivity of certain herbicides and pharmaceuticals can be attributed to the ability of target organisms to metabolize sulfonamide derivatives. Studies have shown that tolerant plants and animals can metabolize these compounds into inactive products, contributing to the selectivity of drugs and herbicides. This has implications for the development of selective agrochemicals and therapeutic agents (P. Sweetser et al., 1982).
Propriétés
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXTSNELCPLMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)



![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)


![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)